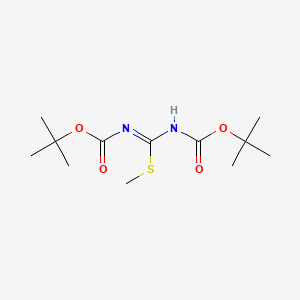

N,N'-Di-Boc-S-methylisothiourea

Description

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The guanidine (B92328) functional group is a key structural component in a vast array of biologically active natural products and pharmaceutical agents. tcichemicals.com Molecules containing this moiety exhibit a wide range of activities, including antimicrobial, antiviral, and antihypertensive properties. orgsyn.org Consequently, reliable and efficient methods for constructing this group are of paramount importance to medicinal chemists.

N,N'-Di-Boc-S-methylisothiourea serves as a premier "guanidinylating reagent," enabling the direct installation of a protected guanidine unit onto a substrate. chemimpex.com Its utility is particularly noted in the synthesis of arginine analogs and other peptidomimetics, where the guanidine side chain is often critical for biological function. google.com The reagent's versatility allows it to be used in various reaction conditions and is suitable for both solution-phase and solid-phase synthesis, the latter being crucial for the rapid generation of compound libraries for drug discovery. chemimpex.comgoogle.com Beyond pharmaceuticals, it also finds application in the development of novel agrochemicals and in material science. chemimpex.com

Historical Context of Guanidinylating Reagents

The quest for effective guanidinylating reagents has been a long-standing challenge in organic synthesis. The highly reactive nature of the unprotected guanidine group necessitated the development of methods that install it in a protected form. nih.gov Historically, a common approach involved the use of a latent guanidine precursor that would be unmasked late in a synthetic sequence. nih.gov

Earlier methods often relied on reagents such as S-alkylisothioureas and pyrazole-1-carboxamidines. orgsyn.org While useful, these reagents were often sluggish and could be incompatible with certain applications, like solid-phase synthesis. orgsyn.org Another established method involves the use of protected thioureas activated by coupling agents like the Mukaiyama reagent. orgsyn.org However, the development of reagents like this compound and related compounds such as N,N'-Di-Boc-N"-triflylguanidine offered significant advantages in terms of reactivity, scope, and milder reaction conditions, representing a substantial advancement in the field. orgsyn.orggoogle.comacs.org

Structural Attributes and Their Implications for Reactivity

The efficacy of this compound is a direct result of its specific molecular architecture. The interplay between the Boc protecting groups and the isothiourea core dictates its stability and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₄S |

| Molecular Weight | 290.38 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 115-121 °C |

| CAS Number | 107819-90-9 |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.com

The two tert-butoxycarbonyl (Boc) groups are fundamental to the reagent's utility. chemimpex.com The Boc group is a widely used protecting group for amines in organic synthesis because it is stable to a broad range of nucleophiles and basic conditions. organic-chemistry.orgresearchgate.net In this compound, these bulky electron-withdrawing groups serve several key functions:

Modulate Reactivity: The Boc groups decrease the nucleophilicity of the nitrogen atoms they are attached to, preventing unwanted side reactions.

Facilitate Deprotection: The Boc group is acid-labile, meaning it can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), after the guanidinylation reaction is complete. wikipedia.orgjkchemical.com This deprotection step is clean, often producing volatile byproducts like carbon dioxide and tert-butanol. jkchemical.com

The presence of two Boc groups ensures that the resulting guanidine product is fully protected and stable during subsequent synthetic steps, with the protecting groups being removable when desired. nih.gov

The core reactivity of the molecule lies in the S-methylisothiourea functional group. The isothiourea is an excellent electrophile, meaning it is susceptible to attack by nucleophiles such as primary and secondary amines. The methylthio (-SCH₃) group is an effective leaving group, particularly when the reaction is promoted by a coupling agent or activator.

In a typical guanidinylation reaction, an amine nucleophile attacks the central carbon atom of the isothiourea. This is followed by the elimination of methanethiol (B179389) (CH₃SH), resulting in the formation of a new carbon-nitrogen bond and the transfer of the N,N'-di-Boc-guanidinyl moiety to the amine substrate. The reaction is often facilitated by mercury or silver salts, or other thiophilic promoters, to activate the leaving group. The result is a stable, protected guanidine that can be carried through further synthetic transformations or deprotected to reveal the final guanidine product.

Structure

3D Structure

Properties

CAS No. |

107819-90-9; 322474-21-5 |

|---|---|

Molecular Formula |

C12H22N2O4S |

Molecular Weight |

290.38 |

IUPAC Name |

tert-butyl (NZ)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate |

InChI |

InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16) |

InChI Key |

UQJXXWHAJKRDKY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for N,n Di Boc S Methylisothiourea

Conventional Synthesis Approaches

The traditional methods for synthesizing N,N'-Di-Boc-S-methylisothiourea primarily revolve around the reaction of a suitable isothiourea precursor with a Boc-protecting agent. These methods are well-established and widely used in laboratory settings.

Reaction of 2-Methylisothiourea with Boc Anhydride (B1165640)

The most common and direct route to this compound involves the double N-acylation of 2-methylisothiourea with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). Typically, the reaction is carried out using a salt of 2-methylisothiourea, such as the hemisulfate salt. orgsyn.org The presence of a base is crucial to deprotonate the nitrogen atoms of the isothiourea, facilitating their nucleophilic attack on the carbonyl carbons of the Boc anhydride.

The reaction is generally performed in a suitable organic solvent. A typical procedure involves dissolving the 2-methylisothiourea salt and Boc anhydride in a solvent, followed by the addition of a base. The reaction mixture is then stirred at a specific temperature for a period to ensure complete conversion. The product can then be isolated and purified using standard techniques like extraction and crystallization.

A common experimental setup involves the use of triethylamine (B128534) as the base and dichloromethane (B109758) as the solvent. tcichemicals.com The reaction proceeds by the stepwise protection of the two nitrogen atoms of the isothiourea. The first Boc group is introduced, followed by the second, to yield the desired this compound.

Optimization of Reaction Conditions and Solvents

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. The goal of optimization is to maximize the yield and purity of the product while minimizing reaction time and the formation of by-products.

The selection of the base is critical. Both organic bases, such as triethylamine (TEA), and inorganic bases, like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), have been employed in Boc protection reactions. orgsyn.orgnih.gov The strength and solubility of the base can influence the reaction rate and the formation of side products.

The choice of solvent also plays a significant role. Solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used. tcichemicals.comorganic-chemistry.org The solubility of the reactants and the stability of the intermediates can vary in different solvents, thereby affecting the reaction outcome. For instance, a study on a similar guanylation reaction found that THF was the optimal solvent, leading to higher yields compared to DMF or CH₂Cl₂. organic-chemistry.org

To illustrate the impact of reaction conditions, consider the following hypothetical optimization data for the synthesis of this compound:

Table 1: Optimization of Base for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine | Dichloromethane | 25 | 12 | 85 |

| 2 | Sodium Hydroxide | Tetrahydrofuran | 0-25 | 18 | 78 |

| 3 | Potassium Carbonate | Dimethylformamide | 25 | 24 | 72 |

| 4 | DBU | Dichloromethane | 25 | 8 | 90 |

Table 2: Optimization of Solvent for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine | Dichloromethane | 25 | 12 | 85 |

| 2 | Triethylamine | Tetrahydrofuran | 25 | 12 | 88 |

| 3 | Triethylamine | Acetonitrile | 25 | 12 | 82 |

| 4 | Triethylamine | Dimethylformamide | 25 | 12 | 75 |

These tables are illustrative and based on general principles of organic synthesis optimization.

Green Chemistry and Advanced Synthetic Techniques

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry principles and advanced techniques for the synthesis of this compound.

Mechanochemical Synthesis in Solid State

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, offers a promising green alternative to traditional solvent-based synthesis. researchgate.net This technique can significantly reduce or eliminate the need for hazardous solvents, leading to a more environmentally friendly process. While the mechanochemical deprotection of Boc groups has been reported, the application of this method for the synthesis of this compound is an area of active research. scirp.orgresearchgate.net

A potential mechanochemical approach would involve the solid-state grinding of 2-methylisothiourea salt, Boc anhydride, and a solid base. The mechanical energy supplied during grinding would initiate the reaction, leading to the formation of the desired product. This solvent-free method could offer advantages in terms of reduced waste, simplified work-up procedures, and potentially shorter reaction times. rsc.org

One-Pot Reaction Strategies for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable for improving process efficiency and reducing waste. organic-chemistry.org While specific one-pot syntheses for this compound are not extensively documented, the principles can be applied from related syntheses of protected guanidines. organic-chemistry.orgresearchgate.net

Reactivity and Mechanistic Insights of N,n Di Boc S Methylisothiourea

Guanidinylation (Guanylation) Reactions with Amines

The core reactivity of N,N'-Di-Boc-S-methylisothiourea lies in its ability to act as an electrophilic source of a protected guanidinyl moiety. The reaction proceeds via the displacement of the methylthiolate leaving group by a primary or secondary amine. This transformation is often facilitated by an activating agent or catalyst that enhances the electrophilicity of the central carbon atom of the isothiourea.

This compound readily reacts with primary amines to furnish the corresponding N,N'-di-Boc-protected guanidines. The reaction generally proceeds under mild conditions. While this compound is a common reagent for this transformation, extensive data is often published for its close analogue, N,N'-di-Boc-thiourea, which exhibits similar reactivity patterns, particularly when activated. For instance, iodine-catalyzed guanylation of various primary anilines with N,N′-di-Boc-thiourea demonstrates high efficiency for both electron-rich and electron-deficient substrates. rsc.org The reaction is typically carried out in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to regenerate the active iodine catalyst. rsc.org

A representative set of results for the guanylation of primary anilines with the related N,N'-di-Boc-thiourea, which illustrates the scope of this transformation, is presented below. rsc.orgrsc.org

| Amine Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methoxyaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-methoxyphenyl)guanidine | 82 |

| o-Toluidine | N,N′-Bis(tert-butoxycarbonyl)-N′′-(o-tolyl)guanidine | 85 |

| 4-Fluoroaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-fluorophenyl)guanidine | 98 |

| 4-Aminobenzonitrile | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-cyanophenyl)guanidine | 97 |

| 4-Nitroaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-nitrophenyl)guanidine | 99 |

| Benzylamine | N,N′-Bis(tert-butoxycarbonyl)-N′′-benzylguanidine | 95 |

| Cyclohexylamine | N,N′-Bis(tert-butoxycarbonyl)-N′′-cyclohexylguanidine | 61 |

The guanidinylation of secondary amines, and particularly sterically hindered amines, with this compound is also feasible, though it can be more challenging compared to primary amines. These reactions often require activation with specific promoters to proceed efficiently. researchgate.net The reduced nucleophilicity and increased steric bulk of secondary amines necessitate harsher conditions or more potent activating agents to drive the reaction to completion. For amines that are highly deactivated, either sterically or electronically, the use of this compound in the presence of a strong thiophile like mercury(II) chloride is a particularly effective method. researchgate.net An alternative approach for these challenging substrates involves the use of N-iodosuccinimide (NIS) as a promoter, which offers an attractive alternative to heavy metal-based activators. researchgate.netresearchgate.net

To enhance the efficiency of the guanidinylation reaction, especially with less reactive or sterically hindered amines, various catalytic or activating systems have been developed. These systems function by activating the S-methylisothiourea, making the central carbon atom more susceptible to nucleophilic attack.

Mercury(II) chloride (HgCl₂) is a classical and highly effective promoter for the guanidinylation of amines using this compound. researchgate.net Due to the high affinity of the soft Hg(II) ion for the soft sulfur atom of the isothiourea (a manifestation of the Hard-Soft Acid-Base principle), HgCl₂ acts as a potent thiophile.

The proposed mechanism involves the coordination of the mercury salt to the sulfur atom of the S-methylisothiourea. This coordination makes the methylthio group a much better leaving group, effectively activating the reagent. The subsequent attack of the amine on the activated guanidinylating agent leads to the formation of a tetrahedral intermediate, which then collapses to release the N,N'-di-Boc-guanidine product and a mercury-sulfur species. This method is robust and can be applied to a wide range of substrates, including aromatic, aliphatic, and sterically hindered amines, providing the protected guanidines in good yields. researchgate.net

N-Iodosuccinimide (NIS) serves as an efficient promoter for the guanylation of both primary and secondary amines with this compound. researchgate.netresearchgate.net This method presents a valuable alternative to the use of toxic heavy metals like mercury. researchgate.netresearchgate.net

The mechanism of NIS promotion is believed to involve the reaction of the isothiourea with NIS to form a highly reactive sulfonium-type intermediate. The electrophilic iodine of NIS is attacked by the sulfur atom of the isothiourea, leading to the formation of an N-succinimidyl-S-methyl-S-amidinium species. This intermediate is highly activated towards nucleophilic attack by an amine. The amine adds to the central carbon, followed by the elimination of the leaving group to yield the desired protected guanidine (B92328). This method has been shown to be comparable in effectiveness to heavy metal or Mukaiyama's reagent activation. researchgate.netresearchgate.net

4-(Dimethylamino)pyridine (DMAP) is a well-known hypernucleophilic catalyst that can influence reactions involving this compound, often in conjunction with other activating agents. While not typically used as the sole promoter for the S-methylisothiourea, its role in related systems provides mechanistic insight. For instance, in the activation of the analogous N,N'-di-Boc-thiourea with cyanuric chloride, catalytic DMAP is employed. organic-chemistry.org

In the context of guanidinylation, DMAP can act as a nucleophilic catalyst. It can react with the activated intermediate (e.g., formed by HgCl₂ or NIS) to generate a highly reactive N-guanidinylpyridinium salt. This salt is then more susceptible to attack by the amine nucleophile. Alternatively, DMAP can function as a base to deprotonate the incoming amine, increasing its nucleophilicity, or to neutralize acidic byproducts that may form during the reaction. In some related transformations, such as the DMAP-catalyzed conversion of amines to isocyanates using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), DMAP's role as a potent nucleophilic catalyst is well-established. kiku.dk

Mechanistic Pathways of Guanidinylation

The guanidinylation of amines using this compound is a cornerstone reaction in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govchemimpex.com The process is valued for its efficiency and the stability of the installed protected guanidine functionality. nih.gov

The generally accepted mechanism for guanidinylation with this compound involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon atom of the isothiourea. The sulfur-bound methyl group serves as an excellent leaving group, facilitating the reaction. The reaction is often promoted by activating agents that enhance the electrophilicity of the isothiourea. For instance, the use of mercury(II) chloride (HgCl₂) was a classical approach, though modern methods favor less toxic reagents like cyanuric chloride (TCT) or N-iodosuccinimide (NIS). organic-chemistry.orgresearchgate.net

The reaction is believed to proceed through a tetrahedral intermediate, which then collapses to form the protected guanidine and methanethiol (B179389) as a byproduct. The rate and success of the nucleophilic attack can be influenced by steric hindrance on both the amine and the guanidinylating reagent. organic-chemistry.org Some studies have also explored iodine-catalyzed methods where the oxidation of the HI byproduct by an oxidant like tert-butyl hydroperoxide (TBHP) prevents the protonation of the amine substrate, making the reaction more efficient, especially for less reactive anilines. rsc.org

During the guanidinylation reaction, several intermediate species are proposed. The initial activation of this compound, for example with TCT, likely forms a more reactive bis-Boc-carbodiimide intermediate. organic-chemistry.org This highly electrophilic species is then readily attacked by the amine.

Considerations of Side Reactions

While the guanidinylation reaction with this compound is generally efficient, several side reactions can occur. One notable side reaction is the cyclization of the guanidinylated product, especially when dealing with aminoalkylguanidines. researchgate.net For instance, products derived from the guanidinylation of diamines can undergo intramolecular cyclization to form five or six-membered cyclic guanidines. researchgate.net

Another consideration is the potential for the tert-butyl cation, formed during deprotection steps, to alkylate nucleophilic residues within the molecule. researchgate.net Additionally, prolonged heating of N',N''-bis-Boc-benzylguanidines with an excess of an amine has been observed to lead to undesired side reactions. scholaris.ca The choice of solvent and reaction temperature is also critical; for example, using solvents like DMF or CH₂Cl₂ instead of THF in certain protocols can lead to lower yields. organic-chemistry.org Careful consideration of the substrate and reaction conditions is necessary to minimize the formation of these byproducts. nih.gov

Deprotection Strategies for Boc Groups

The Boc (tert-butoxycarbonyl) protecting groups on the guanidine functionality are typically removed under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. nih.gov

Acidic Conditions for Cleavage (e.g., Trifluoroacetic Acid, HCl)

Strong acids are commonly employed for the cleavage of Boc groups. researchgate.net Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is a standard reagent for this purpose. commonorganicchemistry.comcommonorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine (or guanidine). commonorganicchemistry.com The tert-butyl cation can be scavenged by agents like anisole (B1667542) or thioanisole (B89551) to prevent unwanted side reactions. researchgate.net

| Starting Material (SM) Amount | Reagents and Conditions | Reaction Time | Outcome |

|---|---|---|---|

| 75 mg (0.19 mmol) | TFA (1 mL) in DCM (1 mL) | 2 h | Product isolated after workup and HPLC purification. commonorganicchemistry.com |

| 17.4 g (59.7 mmol) | TFA (23.0 mL) in DCM (120 mL) | 18 h at RT | Product obtained as a brown solid (87% yield). commonorganicchemistry.com |

| 1.5 g (3.5 mmol) | TFA (3.0 mL) in DCM (15.0 mL) at 0°C | 1 h at RT | Crude product used without further purification. commonorganicchemistry.com |

Hydrogen chloride (HCl) is another effective reagent for Boc deprotection, typically used as a solution in an organic solvent such as dioxane or methanol. researchgate.netcommonorganicchemistry.com For instance, 4M HCl in dioxane is a common choice, and the reaction is often rapid, completing within a few hours at room temperature. researchgate.netcommonorganicchemistry.com The kinetics of HCl-catalyzed deprotection have been shown to have a second-order dependence on the HCl concentration. nih.gov

| Starting Material (SM) Amount | Reagents and Conditions | Reaction Time | Outcome |

|---|---|---|---|

| 80 mg | 4M HCl in dioxane (2 mL) in dioxane (5 mL) | 2 h | A yellow precipitate formed. commonorganicchemistry.com |

| 8.14 g (40 mmol) | 4M HCl in dioxane (60 mL) | 16 h at RT | Product isolated after workup. commonorganicchemistry.com |

| 1.632 g (3.56 mmol) | 4M HCl in dioxane (2.67 mL) in dry MeOH (10 mL) | Not specified | Reaction monitored by TLC. commonorganicchemistry.com |

Selective Deprotection Methodologies

In complex molecules with multiple protecting groups, selective deprotection is crucial. While both Boc groups on the guanidine are typically cleaved simultaneously under strong acidic conditions, selective deprotection can be achieved by carefully controlling the reaction conditions. For example, using milder acidic conditions or a limited amount of acid might allow for the removal of a more labile protecting group while leaving the di-Boc-guanidine intact.

Orthogonal protecting group strategies are often employed to achieve selectivity. This involves using protecting groups that can be removed under different conditions. For instance, if a molecule contains both a Boc-protected amine and an Fmoc-protected group, the Fmoc group can be selectively removed with a base, leaving the Boc group untouched. Conversely, the Boc group can be removed with acid without affecting the Fmoc group. The synthesis of N,N'-bis(Boc)-α-guanidino acids and their subsequent coupling and deprotection under mild acidic conditions (0.5 M HCl/EtOAc) demonstrates a strategy to minimize epimerization and achieve selective transformations. researchgate.net The choice of protecting groups must be carefully planned to ensure that the guanidine remains protected throughout the synthesis until the final deprotection step. nih.gov

Other Reactivity Patterns

Formation of Thiourea (B124793) Derivatives

A significant reactivity pattern of this compound and its close analogue, N,N'-di-Boc-thiourea, involves their application as effective thioacylating agents for the synthesis of substituted thiourea derivatives. This transformation is particularly valuable in organic synthesis, providing a mild and efficient route to these important structural motifs which are present in numerous biologically active compounds and organocatalysts.

The reaction typically proceeds by activating the N,N'-di-Boc-thiourea with an activating agent, followed by the addition of a primary or secondary amine. A well-established method utilizes trifluoroacetic anhydride (B1165640) (TFAA) as the activator in the presence of a base, such as sodium hydride (NaH). researchgate.netorganic-chemistry.orgorganic-chemistry.orgmdpi.com The reaction is generally conducted under mild conditions, often starting at 0°C for the activation step and then allowing the reaction with the amine to proceed at room temperature. researchgate.netmdpi.com

The general scheme for this reaction involves the initial activation of N,N'-di-Boc-thiourea, which is then attacked by the amine nucleophile. This leads to the displacement of a portion of the activating reagent and one of the Boc-amino groups, resulting in the formation of a new C-N bond and yielding the corresponding N,N'-disubstituted thiourea. researchgate.netmdpi.com This method has been shown to be compatible with a range of functional groups, including amides, esters, and hydroxyl groups. researchgate.net

Research has demonstrated that primary amines and cyclic amines generally react with high efficiency, providing the desired thiourea products in good to excellent yields. researchgate.netorganic-chemistry.org However, the reactivity of sterically hindered secondary amines may be limited under these conditions. organic-chemistry.org

A study by Yin and colleagues systematically investigated the scope of this reaction with various amines. The findings from their research are summarized in the table below, showcasing the versatility of this method for the synthesis of a diverse array of thiourea derivatives. researchgate.netorganic-chemistry.orgorganic-chemistry.orgmdpi.com

Table 1: Synthesis of Thiourea Derivatives from N,N'-Di-Boc-Thiourea and Various Amines

| Amine Substrate | Product | Yield (%) |

|---|---|---|

| Benzylamine | N-Benzyl-N'-phenylthiourea | 94 |

| Aniline | N,N'-Diphenylthiourea | 92 |

| 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-N'-phenylthiourea | 93 |

| Cyclohexylamine | N-Cyclohexyl-N'-phenylthiourea | 91 |

| Pyrrolidine | 1-(Phenylthiocarbonyl)pyrrolidine | 85 |

| Piperidine | 1-(Phenylthiocarbonyl)piperidine | 88 |

| Morpholine | 4-(Phenylthiocarbonyl)morpholine | 90 |

| n-Butylamine | N-n-Butyl-N'-phenylthiourea | 89 |

| Isopropylamine | N-Isopropyl-N'-phenylthiourea | 82 |

| p-Toluidine | N-Phenyl-N'-(p-tolyl)thiourea | 91 |

Data sourced from studies on the reaction of activated N,N'-di-Boc-thiourea with various amines. researchgate.netorganic-chemistry.orgmdpi.com

This methodology provides a significant advantage over classical methods for thiourea synthesis, which often employ hazardous reagents like isothiocyanates or thiophosgene. The use of the stable, readily available N,N'-di-Boc-thiourea as a precursor offers a safer and more environmentally benign approach. organic-chemistry.org

Applications of N,n Di Boc S Methylisothiourea in Advanced Organic Synthesis

Synthesis of Protected Guanidines and Derivatives

N,N'-Di-Boc-S-methylisothiourea has emerged as a versatile and widely used reagent in organic synthesis for the introduction of the guanidinyl group. Its stability and reactivity have made it a valuable tool for the preparation of various protected guanidines, which are crucial intermediates in the synthesis of biologically active compounds and complex natural products.

Monosubstituted N,N'-Di-Boc-Protected Guanidines

While this compound is a common precursor for di-substituted guanidines, its application for the direct synthesis of monosubstituted N,N'-Di-Boc-protected guanidines is also of significant interest. These compounds serve as important building blocks, and their synthesis often involves the reaction of this compound with a primary amine. The reaction typically requires an activating agent to facilitate the displacement of the S-methyl group.

Detailed research has explored various conditions to achieve this transformation efficiently. For instance, the use of mercury(II) chloride as an activator has been reported to promote the reaction between this compound and a range of primary amines, affording the corresponding monosubstituted N,N'-Di-Boc-protected guanidines in good yields. The general scheme for this reaction is depicted below:

Reaction Scheme for Monosubstituted Guanidine (B92328) Synthesis

Development of Bioactive Molecules and Functionalized Heterocycles

This compound has emerged as a pivotal reagent in advanced organic synthesis, prized for its stability and versatile reactivity. Its primary utility lies in the introduction of the guanidinyl moiety, a functional group prevalent in a wide array of biologically active compounds. The dual Boc-protecting groups enhance the reagent's stability and solubility in organic solvents, while also modulating its reactivity, allowing for controlled transformations under mild conditions. chemimpex.com This has made it an invaluable tool for chemists in the development of complex molecules, including pharmaceutical intermediates and novel heterocyclic structures. chemimpex.com

Synthesis of Pharmaceutical Intermediates

The guanidinium (B1211019) group is a key pharmacophore in numerous therapeutic agents due to its ability to engage in strong hydrogen-bonding interactions with biological targets like enzymes and receptors. This compound serves as an efficient guanidinylating agent, enabling the conversion of primary and secondary amines into their corresponding N,N'-di-Boc-protected guanidines. researchgate.net These protected guanidines are stable intermediates that can be carried through multi-step syntheses before deprotection reveals the functional guanidinium group in the final active pharmaceutical ingredient.

This method is a significant alternative to other guanidinylation procedures that may require harsh conditions or the use of toxic heavy-metal reagents like mercury(II) chloride. researchgate.net Research has demonstrated efficient guanidinylation of various amines using this compound or the related N,N'-di-Boc-thiourea, activated by agents such as N-iodosuccinimide (NIS) or iodine, which are comparatively milder and more environmentally benign. researchgate.netresearchgate.netrsc.org

The reaction is broadly applicable to a range of amines, including aliphatic, aromatic, and sterically hindered variants, highlighting its versatility in drug discovery projects. researchgate.net The resulting protected guanidines are crucial building blocks for enzyme inhibitors and other potential therapeutic agents that target specific biological pathways. chemimpex.com

Table 1: Guanidinylation of Amines using N,N'-Di-Boc-Thiourea and an Iodine Catalyst

| Amine Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxyaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-methoxyphenyl)guanidine | 82% | rsc.org |

| 4-Fluoroaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-fluorophenyl)guanidine | 98% | rsc.org |

| 4-Nitroaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-nitrophenyl)guanidine | 99% | rsc.org |

| Aniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-phenylguanidine | 85% | rsc.org |

| o-Toluidine | N,N′-Bis(tert-butoxycarbonyl)-N′′-(o-tolyl)guanidine | 85% | rsc.org |

Creation of Novel Organic Compounds

The utility of this compound and its thiourea (B124793) analogue extends beyond guanidinylation to the synthesis of a diverse range of novel organic compounds, particularly thiocarbonyl derivatives and functionalized heterocycles. thieme-connect.com

Thioacylation Agent: When activated with trifluoroacetic acid anhydride (B1165640) (TFAA), N,N'-di-Boc-thiourea functions as a mild and effective thioacylating agent. organic-chemistry.orgresearchgate.net This transformation allows for the synthesis of various thiocarbonyl compounds, which are important structural motifs in medicinal chemistry and serve as versatile building blocks for more complex molecules. thieme-connect.comnih.gov The reaction proceeds under gentle conditions and demonstrates excellent chemical selectivity and tolerance for various functional groups. organic-chemistry.orgresearchgate.net

This methodology enables the thioacylation of a wide range of nucleophiles:

Amines: Primary and cyclic amines react efficiently to form N,N'-disubstituted thioureas. organic-chemistry.org

Alcohols: In the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), alcohols are converted to O-alkyl thiocarbamates. organic-chemistry.org

Thiols and Malonates: The reaction also works with thiols and sodium salts of malonates to produce dithiocarbamates and thioamides, respectively. organic-chemistry.org

Table 2: Thioacylation of Various Nucleophiles with Activated N,N'-Di-Boc-Thiourea

| Nucleophile | Resulting Thiocarbonyl Compound Class | Conditions | Reference |

|---|---|---|---|

| Primary and Cyclic Amines | Thioureas | TFAA, NaH, 0 °C to rt | organic-chemistry.orgresearchgate.net |

| Alcohols | Thiocarbamates | TFAA, DMAP, 0 °C to rt | organic-chemistry.org |

| Thiols | Dithiocarbamates | TFAA, NaH, 0 °C to rt | organic-chemistry.org |

| Sodium Malonates | Thioamides | TFAA, NaH, 0 °C to rt | organic-chemistry.org |

Heterocyclic Synthesis: Thiourea derivatives are well-established precursors for the synthesis of nitrogen- and sulfur-containing heterocycles. thieme-connect.comnih.gov The thiocarbonyl compounds generated from N,N'-di-Boc-thiourea can be used as key building blocks to construct heterocyclic rings like thiazoles and their derivatives. thieme-connect.com Furthermore, derivatives of this compound are employed in the regioselective synthesis of other important heterocycles, such as 1,2,4-triazoles, which are core structures in many pharmaceutical and agricultural agents. researchgate.net This highlights the reagent's role in providing access to a rich variety of functionalized heterocyclic systems essential for modern chemical research.

Research Applications Beyond Traditional Organic Synthesis

Biochemical Research Applications

In the realm of biochemical research, N,N'-Di-Boc-S-methylisothiourea serves as a powerful tool for studying the intricate interactions and functions of biomolecules. chemimpex.com Its ability to selectively introduce a protected guanidinium (B1211019) group allows for the targeted modification of proteins and enzymes, facilitating detailed investigations into their mechanisms of action.

The precise nature of enzyme-substrate binding is fundamental to understanding biological catalysis. This compound is instrumental in the development of enzyme inhibitors, which can be used to probe the active sites of enzymes. By reacting with specific amino acid residues, such as primary amines, it allows for the introduction of a guanidinium moiety that can mimic the side chain of arginine, a common residue in enzyme active sites. This mimicry can lead to competitive inhibition, providing valuable insights into the binding modes and catalytic mechanisms of the enzyme. The formation of isothiourea derivatives using this reagent is a key step in creating these valuable molecular probes for studying enzyme activity. chemimpex.com

Protein-protein interactions are central to virtually all cellular processes. The ability to modulate these interactions is crucial for both fundamental research and therapeutic development. This compound is employed to modify proteins, thereby altering their surface charge and hydrogen bonding capabilities. This modification can either enhance or disrupt protein-protein interactions, allowing researchers to study the specific domains and residues involved in these associations. The selective binding of the resulting guanidinylated proteins to other biomolecules makes this compound an invaluable asset in dissecting complex biological systems. chemimpex.com

Materials Science and Polymer Chemistry

The unique properties of this compound extend into the field of materials science, particularly in the synthesis of advanced polymers with tailored functionalities.

Guanidinium-rich polymers have emerged as a promising class of materials due to their strong binding affinities for anions and their ability to interact with biological membranes. This compound and its derivatives, such as N,N′-di-Boc-1H-pyrazole-1-carboxamidine, are key reagents in the synthesis of monomers that can be subsequently polymerized to create these functional materials. nih.gov For instance, a Boc-protected guanidinium oxanorbornene monomer can be synthesized and then polymerized via ring-opening metathesis polymerization (ROMP). nih.gov This method allows for the creation of well-defined polymers with a high density of guanidinium groups. A polymer-assisted synthesis (PAS) methodology has also been developed for the synthesis of N,N′-bis(tert-butoxycarbonyl)-protected guanidines using a polymer-supported carbodiimide (B86325) and N,N′-bis(tert-butoxycarbonyl)thiourea. audreyli.com

| Monomer Synthesis Step | Reagents | Outcome |

| Guanidinylation | Oxanorbornene derivative, N,N′-di-Boc-1H-pyrazole-1-carboxamidine, Triethylamine (B128534) | Boc-protected guanidinium oxanorbornene monomer nih.gov |

| Polymerization | Boc-protected monomer, Grubbs' catalyst | Guanidinium-rich polymer nih.gov |

| Deprotection | Trifluoroacetic acid (TFA) | Functional guanidinium-rich polymer nih.gov |

This interactive table summarizes the key steps in the synthesis of guanidinium-rich polymers.

The cationic nature of guanidinium-rich polymers at physiological pH makes them highly effective at crossing cell membranes. This property is being exploited for the development of advanced drug delivery systems. These polymers can encapsulate or be conjugated with therapeutic molecules, facilitating their efficient internalization into cells. The use of this compound in the synthesis of these polymers allows for precise control over the guanidinium group density, which is a critical factor in balancing cellular uptake with potential cytotoxicity. Research has shown that these polymers can effectively transport cargo into the cytoplasm, opening up new avenues for the delivery of a wide range of therapeutics. nih.gov

Agricultural Chemistry Research in Formulation of Agrochemicals

The agricultural sector is continually seeking more effective and environmentally benign solutions for crop protection. This compound is being explored in the formulation of novel agrochemicals. chemimpex.com Its specific reactivity allows for the synthesis of new active ingredients that may exhibit enhanced efficacy or improved environmental profiles. While specific, large-scale applications are still under investigation, the use of this reagent in the synthesis of heterocyclic compounds, which are common scaffolds in fungicides and pesticides, points to its potential in this field. The development of novel succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of fungicides, often involves complex organic synthesis where reagents like this compound could play a role in constructing the active molecules. fiu.edunih.gov

Advanced Research Perspectives and Future Directions

Computational Chemistry and Mechanistic Elucidation

Computational methods are proving invaluable in providing a detailed, atomistic understanding of chemical reactions, and the guanidinylation reaction using N,N'-Di-Boc-S-methylisothiourea is no exception.

Density Functional Theory (DFT) Studies of Related Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govrsc.org In the context of guanidinylation, DFT studies help to elucidate reaction mechanisms and predict the reactivity of different substrates. For instance, DFT calculations have been employed to investigate the mechanism of guanidinium (B1211019) salt reactions, providing insights into the energetics of different reaction pathways. mdpi.com These studies can predict which tautomers are likely to form and which reaction steps are the most energetically demanding. mdpi.com By understanding the potential energy surface of reactions involving guanidine (B92328) moieties, researchers can better predict reaction outcomes and design more efficient synthetic routes. mdpi.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. physchemres.org This technique can provide detailed information about the conformational changes and interactions that occur during a chemical reaction. researchgate.netmdpi.com In the context of guanidinylation, MD simulations can be used to study the denaturation of peptides by guanidinium chloride, offering insights into how these compounds interact with biological macromolecules. physchemres.orgresearchgate.net By simulating the behavior of this compound and its reaction partners in a solvent, researchers can gain a more dynamic understanding of the guanidinylation process, including the role of the solvent and the conformational flexibility of the reactants.

Development of Improved Guanidinylating Agents

The quest for the ideal guanidinylating agent is ongoing, with researchers constantly seeking reagents that offer higher yields, greater selectivity, and milder reaction conditions.

Comparison with Alternative Reagents (e.g., Pyrazole-1-carboxamidines, Di-Boc-thiourea)

Several alternatives to this compound exist, each with its own set of advantages and disadvantages.

Pyrazole-1-carboxamidines: Reagents like 1H-Pyrazole-1-carboxamidine hydrochloride and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine are effective for the guanylation of amines, including in peptide synthesis. chemicalbook.comscbt.comacs.orggoogle.com They are known for their high reactivity. chemicalbook.com For example, N-Boc-N'-TFA-pyrazole-1-carboxamidine is a powerful guanidinylating reagent for both primary and secondary amines, even those that are sterically hindered or electronically deactivated. sigmaaldrich.com

Di-Boc-thiourea: This reagent, when activated, serves as an alternative for the guanylation of amines. researchgate.net Iodine-catalyzed guanylation of primary amines with N,N′-di-Boc-thiourea has been shown to be effective, with the oxidation of the HI byproduct eliminating the need for an additional base. rsc.orgrsc.org Another approach involves the activation of di-Boc-thiourea with cyanuric chloride, which avoids the use of toxic heavy-metal reagents like mercury(II) chloride. researchgate.netorganic-chemistry.org N,N'-di-Boc-substituted thiourea (B124793) can also function as a mild thioacylating agent when activated with trifluoroacetic acid anhydride (B1165640). organic-chemistry.orgresearchgate.net

Comparison of Guanidinylating Reagents

| Reagent | Activating Agent/Conditions | Advantages | Disadvantages |

| This compound | Often used directly | Good for primary and secondary amines. researchgate.net | Can be prone to side reactions. |

| Pyrazole-1-carboxamidines | Used directly or with base | Highly reactive, effective for hindered amines. chemicalbook.comsigmaaldrich.com | Pyrazole itself is a possible teratogen. chemicalbook.com |

| Di-Boc-thiourea | I₂, Cyanuric Chloride, or TFAA | Avoids heavy metals, mild conditions. rsc.orgorganic-chemistry.orgorganic-chemistry.org | Requires activation. |

Strategies for Minimizing Side Reactions and Byproduct Formation

A key challenge in guanidinylation is the potential for side reactions, which can lower the yield of the desired product and complicate purification.

One common side reaction is the formation of guanidine-related impurities during peptide coupling reactions. nih.gov The choice of base can significantly impact the extent of this side reaction. For instance, sterically hindered, weaker bases like 2,6-lutidine have been shown to suppress guanylation while maintaining high amidation yields. nih.govacs.org In contrast, less hindered or more basic amines can promote the unwanted guanidinylation. nih.govacs.org

Another strategy involves the careful selection of protecting groups. nih.govnih.gov The protecting groups on the guanidinylating agent must be stable to the reaction conditions but readily removable at a later stage. nih.govnih.gov In some cases, intramolecular cyclization can be a competing reaction, and reaction conditions must be optimized to favor the desired intermolecular guanidinylation. researchgate.net Pre-activating the coupling reagents before adding them to the reaction mixture can also help to avoid the formation of guanidine moieties on the N-terminus of peptides. peptide.com

Environmental and Sustainable Synthesis Considerations

Modern chemistry places a strong emphasis on the development of environmentally friendly and sustainable synthetic methods. The synthesis of guanidinylating agents is no exception.

A significant step towards a more sustainable process is the replacement of toxic reagents. For example, the use of cyanuric chloride instead of mercury(II) chloride to activate di-Boc-thiourea represents a greener alternative that eliminates heavy-metal waste without a significant loss in reactivity or yield. researchgate.netorganic-chemistry.org The development of one-pot synthesis methods also contributes to sustainability by reducing the number of reaction steps, solvent usage, and waste generation. nih.gov Furthermore, the use of recyclable reagents, such as tetrabutylphosphonium (B1682233) tribromide in the synthesis of guanidine compounds, is a promising approach for more sustainable chemical production. nih.gov The ultimate goal is to develop catalytic, atom-economical processes that minimize waste and environmental impact. organic-chemistry.orgorganic-chemistry.org

Emerging Research Areas and Potential Impact

The unique reactivity and structural features of this compound continue to open up new avenues of research with significant potential impact across various scientific fields.

Pharmaceutical Development : The compound is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical industry. chemimpex.com The guanidino group, which can be readily installed using this reagent, is a key pharmacophore found in numerous bioactive natural products and synthetic drugs, including agents with antimicrobial and antimalarial properties. chemimpex.com Its utility in modifying molecular structures can help enhance drug efficacy and reduce side effects, making it a crucial tool in modern drug discovery. chemimpex.comnih.gov

Agricultural Chemistry : In agricultural science, this compound is employed in the development of new agrochemicals. chemimpex.com Its use allows for the creation of innovative and more effective crop protection products. chemimpex.com The development of more potent and environmentally safer pesticides and herbicides is a critical area of research where this reagent can make a substantial contribution.

Material Science : The properties of this compound are being explored in the field of material science for the synthesis of advanced polymers and coatings. chemimpex.com Incorporating guanidinium moieties can lead to materials with enhanced characteristics, such as improved durability, thermal stability, and chemical resistance. chemimpex.com Guanidine-based structures are also investigated as ligands for creating organometallic complexes that have applications in materials science and catalysis. nih.gov

Biochemical Research : As a versatile biochemical tool, the reagent is used in studies of protein-protein interactions and enzyme inhibition. chemimpex.com Its capacity for selective binding to certain biomolecules makes it an invaluable asset for researchers working to unravel complex biological systems and pathways. chemimpex.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N,N'-Di-Boc-S-methylisothiourea, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via guanylation reactions using Boc-protected reagents. For example, reacting diamines (e.g., bis(8-aminooctyl)amine) with this compound in dichloromethane (DCM) at room temperature yields Boc-protected intermediates . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients). Purity validation requires analytical techniques such as:

- HPLC : Retention time consistency under reverse-phase conditions.

- NMR Spectroscopy : Confirming Boc-group integrity (tert-butyl signals at ~1.4 ppm in H NMR) and absence of unreacted thiourea.

- Mass Spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (290.38 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood to avoid inhalation/contact. Avoid strong oxidizers, as thiourea derivatives may decompose under harsh conditions .

- Storage : Store in airtight containers at 2–8°C, protected from moisture. Stability tests show no decomposition under inert atmospheres (N/Ar) for >12 months .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Confirm S-methylisothiourea moiety (C=S stretch at ~1250 cm) and Boc groups (C=O at ~1700 cm).

- C NMR : Detect Boc carbonyl carbons (~155 ppm) and thiourea carbon (~180 ppm).

- Elemental Analysis : Validate C, H, N, S composition against theoretical values (C: 49.64%, H: 7.64%, N: 9.65%, S: 11.04%) .

Advanced Research Questions

Q. How can researchers optimize Boc-deprotection steps in amidinourea synthesis to minimize side reactions?

- Methodological Answer :

- Deprotection Conditions : Use HCl in ethyl acetate (1–4 M) at 0–25°C. Monitor reaction progress via TLC (disappearance of Boc-related spots).

- Troubleshooting : Side products (e.g., tert-butyl chloride) form if excess acid or elevated temperatures are used. Neutralize with aqueous NaHCO post-reaction to prevent carbamate degradation .

- Validation : Post-deprotection, confirm free amidinourea formation via LC-MS (expected [M+H]+ for deprotected product) and H NMR (loss of Boc signals) .

Q. What mechanistic insights explain the role of this compound in enhancing antifungal activity of macrocyclic amidinoureas?

- Methodological Answer :

- Mechanism : The compound acts as a guanylating agent, transferring Boc-protected guanidine groups to primary amines. This enhances cellular uptake and target binding (e.g., fungal membrane proteins).

- Structure-Activity Relationship (SAR) : Modifying the Boc groups or S-methyl moiety alters lipophilicity and bioavailability. For example, replacing Boc with acetyl groups reduces metabolic stability .

- Validation : Perform MIC assays against Candida spp. and compare with analogs lacking Boc protection .

Q. How should researchers address discrepancies in reported bioactivity data for amidinourea derivatives synthesized with this compound?

- Methodological Answer :

- Data Reconciliation : Variables include:

- Reagent Purity : Use ≥98% pure compound (verified by HPLC) to avoid byproducts.

- Assay Conditions : Standardize fungal strain viability (e.g., CLSI M27 guidelines) and solvent controls (DMSO ≤1% v/v).

- Statistical Analysis : Apply ANOVA to compare IC values across studies. Meta-analyses may reveal strain-specific resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.